Methyl 2-formyl-1H-pyrrole-1-carboxylate
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Overview
Description
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of pyrrole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common for pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound has a similar structure but lacks the ester group, which can affect its reactivity and applications.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: The presence of an ethyl group in this compound introduces different steric and electronic effects, influencing its chemical behavior.
1H-Pyrrole-2-carboxaldehyde, 1-methyl-:
The uniqueness of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-formylpyrrole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMXOTWSCZHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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